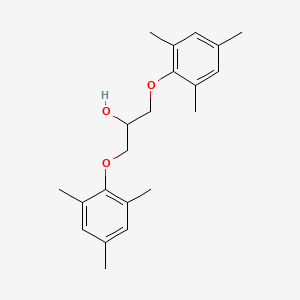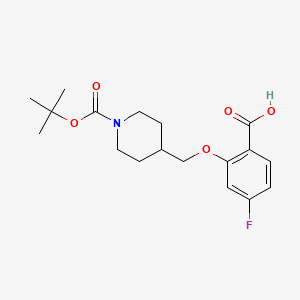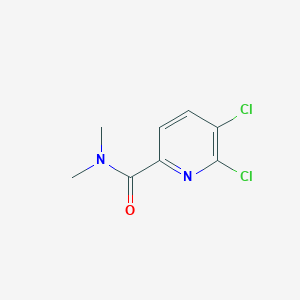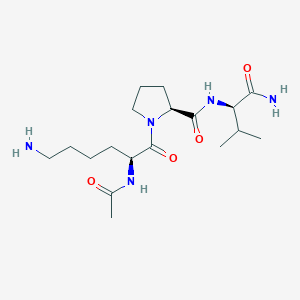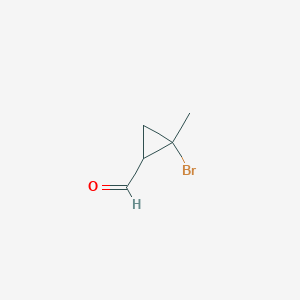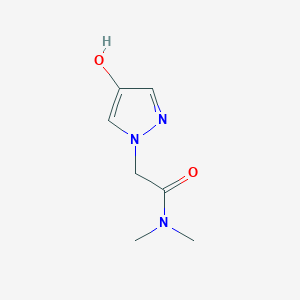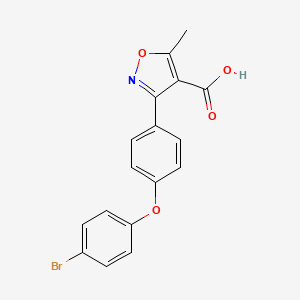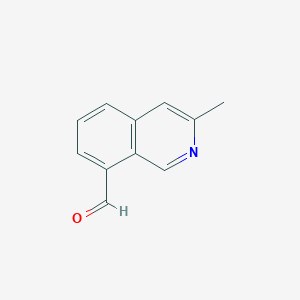
3-Methylisoquinoline-8-carbaldehyde
Vue d'ensemble
Description
3-Methylisoquinoline-8-carbaldehyde is a chemical compound with the CAS Number: 1416714-30-1 and a molecular weight of 171.2 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular formula of 3-Methylisoquinoline-8-carbaldehyde is C11H9NO . The structure includes an isoquinoline ring, which is a benzene ring fused to a pyridine ring, with a methyl group attached to the third carbon and a carbaldehyde group attached to the eighth carbon.Physical And Chemical Properties Analysis
3-Methylisoquinoline-8-carbaldehyde is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.393 mg/ml .Applications De Recherche Scientifique
Synthesis of Quinoline Derivatives
Recent studies have emphasized the significance of quinoline derivatives, including analogs of 3-Methylisoquinoline-8-carbaldehyde, in the field of organic and medicinal chemistry. These compounds are instrumental in constructing fused or binary quinoline-cored heterocyclic systems, showcasing their versatility in chemical synthesis (Hamama et al., 2018).
Redox Annulations and C–H Functionalization
Amines, including those similar to 3-Methylisoquinoline-8-carbaldehyde, have been utilized in redox-neutral annulations, highlighting the dual C–H bond functionalization. This indicates the compound's potential in advanced chemical transformations and synthesis techniques (Zhu & Seidel, 2017).
Antibacterial and Antioxidant Properties
Derivatives of 3-Methylisoquinoline-8-carbaldehyde have been synthesized and demonstrated significant antibacterial activity against various bacterial strains. Additionally, these compounds have shown moderate antioxidant activity, indicating their potential in pharmacological and therapeutic applications (Zeleke et al., 2020).
Electrochemical and Spectroscopic Characterization
Studies have focused on the synthesis and spectroscopic characterization of quinolinecarbaldehydes, closely related to 3-Methylisoquinoline-8-carbaldehyde. The electrochemical properties of these compounds were investigated, revealing a strong correlation between their chemical structure and electrochemical behavior. This insight could be beneficial in developing new materials and chemical sensors (Wantulok et al., 2020).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-methylisoquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-5-9-3-2-4-10(7-13)11(9)6-12-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUUTZGTOFMSFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisoquinoline-8-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



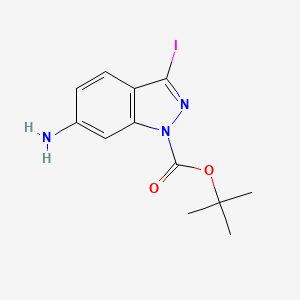
![tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1448924.png)
![7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1448925.png)

![2-Azaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B1448928.png)
